molecular formula C23H19NO4S B1237549 (5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one

(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one

Cat. No. B1237549
M. Wt: 405.5 g/mol
InChI Key: XSPUVIVTSHCDST-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one is a member of the class of thiazolidinones that is 1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one bearing an additional (4-methoxyphenyl)methylidene substituent at position 5. It is a thiazolidinone, an aromatic ether, an olefinic compound and a sulfone.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Evaluation of Antimicrobial Properties: Research indicates that thiazolidin-4-one derivatives exhibit antimicrobial properties. Patel et al. (2013) synthesized derivatives with significant antimicrobial activity. Similarly, Pemawat, Dangi, and Talesara (2010) also synthesized thiazolidinone derivatives that showed moderate to weak antibacterial activity. This suggests potential applications in developing new antimicrobial agents (Patel et al., 2013) (Pemawat, Dangi, & Talesara, 2010).

Corrosion Inhibition

  • Inhibition of Mild Steel Corrosion: Yadav and Behera (2015) investigated thiazolidinedione derivatives as inhibitors for mild steel corrosion in hydrochloric acid solution. This research suggests potential applications in industrial processes, particularly in corrosion control (Yadav & Behera, 2015).

Anticancer and Antioxidant Properties

  • Synthesis and Evaluation of Anticancer Activity: Saied et al. (2019) synthesized novel 1,3-thiazolidin-4-one derivatives and evaluated their antioxidant and anticancer activities. Their research suggests these compounds have potential applications in the development of new cancer treatments and antioxidants (Saied et al., 2019).

Central Nervous System Penetrability

  • Pharmacological Evaluation for CNS: Rosen et al. (1990) evaluated a thiazole derivative for its ability to penetrate the central nervous system, indicating potential therapeutic applications in neurological disorders (Rosen et al., 1990).

Material Science

  • Application in Material Science: Seyfried et al. (2009) discussed the chemoselectivity of reactions involving thiazolidin-4-one derivatives, which might be relevant in material science and synthetic chemistry (Seyfried et al., 2009).

properties

Product Name

(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one

Molecular Formula

C23H19NO4S

Molecular Weight

405.5 g/mol

IUPAC Name

(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H19NO4S/c1-28-20-14-12-17(13-15-20)16-21-22(25)24(19-10-6-3-7-11-19)23(29(21,26)27)18-8-4-2-5-9-18/h2-16,23H,1H3/b21-16+

InChI Key

XSPUVIVTSHCDST-LTGZKZEYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(S2(=O)=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(S2(=O)=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one
Reactant of Route 2
(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one
Reactant of Route 3
(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one
Reactant of Route 4
(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one
Reactant of Route 5
(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one
Reactant of Route 6
(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one

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